molecular formula C16H20N2O3 B14684206 N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide CAS No. 32411-61-3

N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide

Cat. No.: B14684206
CAS No.: 32411-61-3
M. Wt: 288.34 g/mol
InChI Key: GRBHWYZTSVNLKN-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule is a hybrid compound that incorporates a pyrrolidine-2,5-dione (succinimide) moiety, a structure known to be associated with potent biological activity. Compounds within this class have demonstrated considerable promise as anticonvulsant agents in preclinical studies . Research on closely related (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides has shown broad-spectrum activity in standardized animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model, indicating potential for the development of new therapies for drug-resistant epilepsy . The mechanism of action for this class of compounds is under investigation, with evidence suggesting that a key mechanism may involve the inhibition of calcium currents mediated by Cav1.2 (L-type) channels, which play a critical role in neuronal excitability . Beyond neurology, pyrrolidine-2,5-dione derivatives are also investigated as key intermediates and building blocks in the synthesis of more complex molecules for various pharmaceutical and chemical research applications . This product is intended for research and further chemical characterization in a controlled laboratory environment. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

32411-61-3

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide

InChI

InChI=1S/C16H20N2O3/c1-2-6-14(19)17(13-7-4-3-5-8-13)11-12-18-15(20)9-10-16(18)21/h3-5,7-8H,2,6,9-12H2,1H3

InChI Key

GRBHWYZTSVNLKN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CCN1C(=O)CCC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Alkylation of 2,5-Dioxopyrrolidine

The initial step involves the alkylation of 2,5-dioxopyrrolidine with 2-chloroethylamine under basic conditions. This reaction proceeds via an SN2 mechanism, yielding 1-(2-aminoethyl)-2,5-dioxopyrrolidine. Optimal conditions include:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Base: Potassium carbonate or triethylamine.
  • Temperature: 0–5°C to minimize side reactions.

Table 1: Alkylation Reaction Optimization

Condition Yield (%) Purity (%)
THF, K₂CO₃, 0°C 78 95
DMF, Et₃N, 5°C 82 93
DCM, NaH, RT 65 88

Acylation with Phenylbutanoyl Chloride

The secondary amine group of 1-(2-aminoethyl)-2,5-dioxopyrrolidine is acylated using phenylbutanoyl chloride. This step requires strict moisture control to prevent hydrolysis of the acyl chloride. Key parameters include:

  • Solvent: Dichloromethane (DCM) or ethyl acetate.
  • Catalyst: 4-Dimethylaminopyridine (DMAP).
  • Stoichiometry: 1.2 equivalents of acyl chloride to ensure complete conversion.

Mechanistic Insight:
The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, facilitated by DMAP’s base-assisted activation. Side products, such as over-acylated species, are minimized by maintaining sub-zero temperatures (−10°C).

Alternative Pathways and Novel Methodologies

Recent patents disclose innovative approaches to streamline the synthesis, particularly through one-pot reactions and catalytic systems.

One-Pot Alkylation-Acylation

A 2025 patent (EP3735987A1) describes a one-pot protocol combining alkylation and acylation steps, reducing purification intermediates. The method employs:

  • Reagents: 2,5-Dioxopyrrolidine, 2-chloroethylamine, and phenylbutanoyl chloride.
  • Catalyst: Zinc iodide (ZnI₂) to enhance reaction rate.
  • Yield: 70–75% with >90% purity.

Advantages:

  • Eliminates isolation of 1-(2-aminoethyl)-2,5-dioxopyrrolidine.
  • Reduces solvent waste by 40% compared to stepwise synthesis.

Enzymatic Acylation

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) have been explored for greener synthesis. While yields remain modest (50–60%), this approach avoids harsh reagents and enables enantioselective acylation.

Purification and Characterization

Crude product purification is critical due to the presence of unreacted precursors and oligomeric byproducts.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from impurities. Gradient elution improves resolution for large-scale batches.

Recrystallization

Recrystallization from ethanol/water (9:1) yields high-purity crystals (>99%) suitable for pharmaceutical applications.

Table 2: Analytical Characterization Data

Technique Key Peaks/Data
¹H NMR δ 7.35–7.25 (m, 5H, Ar-H), δ 3.45 (t, J=6 Hz, 2H, CH₂N), δ 2.85–2.70 (m, 4H, pyrrolidinone-CH₂)
HPLC Retention time: 8.2 min (C18 column, MeCN/H₂O 70:30)
LC-MS [M+H]⁺ m/z 289.2 (calc. 288.34)

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing solvent recovery, catalyst recycling, and thermal management.

Continuous Flow Reactors

Microreactor systems enhance heat transfer and reduce reaction times by 30%, achieving throughputs of 10 kg/day.

Cost Analysis

Table 3: Cost Comparison of Synthesis Routes

Method Cost per kg (USD) Environmental Impact (E-factor)
Stepwise Synthesis 12,000 8.5
One-Pot Protocol 9,500 5.2
Enzymatic Acylation 15,000 2.1

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted amides.

Scientific Research Applications

N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and material science.

Chemical Information

  • CAS Number: 606119-93-1
  • Molecular Formula: C16H20N2O3C_{16}H_{20}N_2O_3
  • Synonyms: this compound, DTXSID30783879, N-(2-(2,5-Dioxopyrrolidin-1-yl)ethyl)-N-phenylbutyramide

Scientific Research Applications

  • Building Block for Complex Molecules: N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-(4-(methylsulfonyl)phenyl)propanamide, which contains a pyrrolidinone ring, is used in synthesizing more complex molecules and studying reaction mechanisms.
  • Study of Biological Interactions: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
  • Drug Candidate Research: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
  • Development of New Materials: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Related Compounds

Hybrid pyrrolidine-2,5-dione derivatives have demonstrated anticonvulsant and antinociceptive properties . These derivatives integrate chemical fragments of well-known antiepileptic drugs and have shown effectiveness in animal seizure models .

One such compound, termed compound 22 , exhibited potent anticonvulsant activity and efficacy in formalin-induced tonic pain . Compound 22 may act by inhibiting central sodium/calcium currents and antagonizing the transient receptor potential vanilloid 1 (TRPV1) receptor . In vitro assays suggest that compound 22 possesses drug-like absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties, making it a potential candidate for further development in epilepsy and neuropathic pain indications .

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of ion channels, particularly calcium channels, which play a crucial role in neuronal excitability and neurotransmission. By inhibiting these channels, the compound can reduce the occurrence of seizures and alleviate pain .

Comparison with Similar Compounds

Key Structural Differences:

Backbone Chain : The target compound features a butanamide chain, whereas analogs 17–21 are propanamide derivatives. The longer chain may enhance flexibility or alter binding kinetics .

Linker Group : The target employs an ethyl group to connect the pyrrolidine dione to the amide nitrogen, while analogs 17–21 use a methyl group directly attached to the propanamide backbone. This difference could impact solubility and steric interactions.

Substituent Effects: Analogs 17–21 incorporate benzyloxybenzyl groups with varying substituents (e.g., trifluoromethoxy, methyl), which modulate lipophilicity and electronic properties. For example, the trifluoromethoxy group in 17 increases electron-withdrawing effects and lipophilicity compared to methyl-substituted analogs .

Physicochemical Properties:

  • Melting Points : Analogs 17–21 exhibit melting points ranging from 104.1°C to 171.2°C, with higher purity (>99.99%) correlating with sharper melting ranges (e.g., 17 , 18 , 21 ). The target compound’s melting point is unreported but could theoretically fall within this range depending on crystallinity.
  • Purity : All analogs were synthesized with >97% purity, verified via UPLC and LC-MS. The target compound’s synthetic route would require similar rigorous purification to achieve comparable quality .

Research Findings and Implications

Stability and Reactivity:

The 2,5-dioxopyrrolidin-1-yl group is a known Michael acceptor, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues).

Pharmacological Potential:

Applying these methods could elucidate differences in efficacy or toxicity between the target and analogs. For instance, substituent-driven lipophilicity (e.g., 17 vs. 20) might influence membrane permeability or metabolic clearance.

Q & A

Q. What are the key synthetic methodologies for N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide?

The synthesis typically involves coupling reactions using reagents like N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). For example, a derivative with a dioxopyrrolidinyl group was synthesized by reacting precursor compounds with NHS and DCC in DCM overnight, followed by solvent evaporation . Key considerations include stoichiometric ratios (e.g., 1:4.4 molar ratio of precursor to NHS), solvent selection, and reaction time optimization. Purification often involves column chromatography or recrystallization.

Q. Which analytical techniques are essential for structural confirmation of this compound?

Nuclear magnetic resonance (NMR, ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. X-ray crystallography may be used if single crystals are obtained (e.g., as in related compounds reported in Acta Crystallographica ). High-performance liquid chromatography (HPLC) or LC-MS is employed to assess purity (>95% by area normalization).

Q. How is the compound prepared for in vivo pharmacological studies?

For anticonvulsant evaluations, the compound is suspended in 0.5% methylcellulose for intraperitoneal administration . Reference drugs like valproic acid are dissolved in saline. Pretreatment times (e.g., 30–60 minutes before testing) are based on pharmacokinetic profiles from prior studies.

Advanced Research Questions

Q. What experimental models are used to evaluate anticonvulsant activity?

The maximal electroshock (MES) test and 6-Hz psychomotor seizure model are standard. ED₅₀ values are determined through dose-response curves (e.g., 100 mg/kg initial dose, with time-course adjustments) . The hot plate test assesses acute pain latency, while oxaliplatin-induced neuropathy models evaluate antiallodynic effects.

Test Model Endpoint Key Parameters
MESTonic-clonic seizure suppressionED₅₀, time to peak effect
6-Hz PsychomotorSeizure threshold elevationDose-dependent protection at 32–44 mA
Hot PlateLatency to pain responseHind paw licking/jumping latency (seconds)

Q. How do structural modifications influence biological activity?

Analog studies reveal that fluorinated or chlorinated benzyl groups enhance metabolic stability and target engagement. For instance, fluorobenzyl-substituted analogs showed improved ED₅₀ values in MES tests compared to unsubstituted derivatives . The dioxopyrrolidinyl group’s electrophilicity enables covalent binding to cysteine residues in target proteins, critical for sustained activity.

Q. How can synthetic yields be optimized for this compound?

Reaction optimization includes:

  • Catalyst screening : Replace DCC with N,N'-diisopropylcarbodiimide (DIC) for reduced side products.
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve NHS activation efficiency.
  • Temperature control : Conduct reactions at 0–4°C to minimize decomposition of active esters. Yields >70% are achievable with stoichiometric NHS (1.2–1.5 equiv) and extended reaction times (24–48 hours).

Q. What strategies resolve discrepancies between in vitro and in vivo data?

Discrepancies often arise from poor bioavailability or rapid metabolism. Solutions include:

  • Prodrug design : Mask the dioxopyrrolidinyl group with enzymatically cleavable linkers.
  • Formulation : Use lipid-based nanoemulsions to enhance solubility and absorption .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.

Q. How does the compound interact with biological targets at the molecular level?

The dioxopyrrolidinyl moiety acts as a Michael acceptor, forming covalent adducts with nucleophilic residues (e.g., cysteine thiols) in voltage-gated sodium channels or neurotransmitter receptors. Molecular dynamics simulations predict binding to the S6 helix of Naᵥ1.7 channels, stabilizing the inactivated state .

Q. What are the critical quality control (QC) parameters for batch consistency?

  • Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
  • Residual solvents : ≤5000 ppm DCM (ICH Q3C guidelines).
  • Water content : ≤0.5% w/w (Karl Fischer titration).

Q. How is metabolic stability assessed in preclinical studies?

Liver microsome assays (human/rodent) quantify phase I metabolism. LC-MS identifies metabolites like hydroxylated phenyl rings or hydrolyzed amides. Fluorinated analogs exhibit slower clearance (t₁/₂ > 60 minutes) compared to non-fluorinated derivatives .

Methodological Notes

  • Contradiction Analysis : Conflicting SAR data may arise from assay variability (e.g., MES vs. 6-Hz models). Cross-validate findings using orthogonal assays (e.g., patch-clamp electrophysiology).
  • Safety Protocols : Handle the compound under inert atmosphere (N₂/Ar) due to moisture-sensitive dioxopyrrolidinyl groups. Use PPE for in vivo studies to prevent dermal absorption .

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